molecular formula C12H6ClF3O3 B1580722 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid CAS No. 302911-88-2

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid

Cat. No.: B1580722
CAS No.: 302911-88-2
M. Wt: 290.62 g/mol
InChI Key: SSIFVNBQAZVYCS-UHFFFAOYSA-N
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Description

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is a fluorinated aromatic compound with the molecular formula C12H6ClF3O3 and a molecular weight of 290.62 g/mol . This compound is known for its unique chemical structure, which includes a furan ring substituted with a chlorotrifluoromethylphenyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity of the product .

Chemical Reactions Analysis

Types of Reactions

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid is unique due to the presence of both chlorine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O3/c13-8-2-1-6(12(14,15)16)5-7(8)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIFVNBQAZVYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350259
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302911-88-2
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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